molecular formula C8H4F4O B1297551 4-Fluoro-2-(trifluoromethyl)benzaldehyde CAS No. 90176-80-0

4-Fluoro-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1297551
CAS No.: 90176-80-0
M. Wt: 192.11 g/mol
InChI Key: NONOHEMDNFTKCZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol . It is a fluorinated benzaldehyde derivative, characterized by the presence of both a fluoro group and a trifluoromethyl group on the benzene ring. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 4-Fluoro-2-(trifluoromethyl)benzaldehyde typically involves the oxidation of 4-Fluoro-2-(trifluoromethyl)benzoic acid . The benzoic acid is dissolved in an organic solvent such as acetic acid, and an oxidizing agent like benzoyl peroxide is added. The reaction mixture is then heated to an appropriate temperature to facilitate the oxidation process, resulting in the formation of this compound .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced oxidation techniques and catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

4-Fluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: 4-Fluoro-2-(trifluoromethyl)benzoic acid.

    Reduction: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzaldehyde depends on its specific application

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, triggering downstream signaling pathways.

    Reactive Intermediates: It can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness:

4-Fluoro-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both a fluoro group and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile building block in organic synthesis and a valuable intermediate in various applications .

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONOHEMDNFTKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335118
Record name 4-Fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90176-80-0
Record name 4-Fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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